4-Sulfanylisoquinoline-3-carboxylic acid

Medicinal Chemistry Organic Synthesis Analytical Chemistry

4-Sulfanylisoquinoline-3-carboxylic acid (CAS 61830-03-3), also known as 4-mercaptoisoquinoline-3-carboxylic acid, is a heterocyclic aromatic compound with the molecular formula C10H7NO2S and a molecular weight of 205.23 g/mol. It is characterized by an isoquinoline scaffold substituted with a sulfanyl (-SH) group at the 4-position and a carboxylic acid (-COOH) group at the 3-position.

Molecular Formula C10H7NO2S
Molecular Weight 205.23 g/mol
CAS No. 61830-03-3
Cat. No. B12921082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Sulfanylisoquinoline-3-carboxylic acid
CAS61830-03-3
Molecular FormulaC10H7NO2S
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC(=C2S)C(=O)O
InChIInChI=1S/C10H7NO2S/c12-10(13)8-9(14)7-4-2-1-3-6(7)5-11-8/h1-5,14H,(H,12,13)
InChIKeyAUTROPAUWXZWCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Sulfanylisoquinoline-3-carboxylic Acid (CAS 61830-03-3) Procurement and Baseline Specifications


4-Sulfanylisoquinoline-3-carboxylic acid (CAS 61830-03-3), also known as 4-mercaptoisoquinoline-3-carboxylic acid, is a heterocyclic aromatic compound with the molecular formula C10H7NO2S and a molecular weight of 205.23 g/mol . It is characterized by an isoquinoline scaffold substituted with a sulfanyl (-SH) group at the 4-position and a carboxylic acid (-COOH) group at the 3-position . This compound is typically offered as a research chemical with a standard purity of 97% and is supplied with batch-specific quality control data, including NMR, HPLC, or GC analyses .

Why Generic Isoquinoline-3-carboxylic Acid Cannot Substitute for 4-Sulfanylisoquinoline-3-carboxylic Acid


Substituting 4-sulfanylisoquinoline-3-carboxylic acid with a generic isoquinoline-3-carboxylic acid (IQ3CA) or other analogs is not feasible for applications requiring a thiol group. The sulfanyl (-SH) substituent at the 4-position introduces a unique, nucleophilic, and metal-coordinating functionality that is absent in the parent IQ3CA scaffold . This structural difference fundamentally alters the compound's reactivity, enabling participation in distinct chemical transformations, such as metal-catalyzed cross-couplings, thiol-disulfide exchange, or the formation of thioether and metal-complex linkages, which are impossible for non-thiolated analogs . Consequently, the compound's utility as a building block or probe in medicinal chemistry and materials science is directly tied to this specific functional group, making simple substitution with an unsubstituted or differently substituted isoquinoline unworkable for the intended application .

Quantitative Differentiation of 4-Sulfanylisoquinoline-3-carboxylic Acid Against Key Comparators


Molecular Weight and Elemental Composition Comparison: 4-Sulfanylisoquinoline-3-carboxylic Acid vs. Parent Isoquinoline-3-carboxylic Acid

The substitution of a hydrogen atom at the 4-position of isoquinoline-3-carboxylic acid with a sulfanyl group (-SH) in 4-sulfanylisoquinoline-3-carboxylic acid results in a quantifiable increase in molecular weight and a distinct elemental composition. The parent compound, isoquinoline-3-carboxylic acid (CAS 6624-49-3), has a molecular weight of 173.17 g/mol and a formula of C10H7NO2. In contrast, 4-sulfanylisoquinoline-3-carboxylic acid has a molecular weight of 205.23 g/mol and a formula of C10H7NO2S . This difference is critical for analytical method development (e.g., LC-MS, HPLC) and for calculating reaction stoichiometry in synthetic applications .

Medicinal Chemistry Organic Synthesis Analytical Chemistry

Comparative Acid Dissociation Constant (pKa): 4-Sulfanylisoquinoline-3-carboxylic Acid vs. Isoquinoline-3-carboxylic Acid

The presence of the electron-donating sulfanyl group on the isoquinoline ring is expected to alter the compound's acidity relative to the parent isoquinoline-3-carboxylic acid. While an experimentally determined pKa for 4-sulfanylisoquinoline-3-carboxylic acid is not available in the public domain, the parent isoquinoline-3-carboxylic acid has a predicted pKa of 1.20 ± 0.30 . The electron-donating nature of the -SH group is known to increase pKa of adjacent carboxylic acids, which would affect its ionization state, solubility, and binding affinity at physiological pH, differentiating it from the parent compound [1].

Medicinal Chemistry Physical Organic Chemistry Pre-formulation

Hydrogen Bonding Capacity: 4-Sulfanylisoquinoline-3-carboxylic Acid vs. Non-Thiolated Analogs

4-Sulfanylisoquinoline-3-carboxylic acid possesses a distinct hydrogen bonding profile compared to non-thiolated analogs. It features two hydrogen bond donors (one from the -COOH group and one from the -SH group) and four hydrogen bond acceptors (from the nitrogen atom in the isoquinoline ring and the oxygen atoms of the carboxylic acid) . In contrast, isoquinoline-3-carboxylic acid has only one hydrogen bond donor (from -COOH) and three acceptors . This quantifiable increase in both donor and acceptor counts expands its potential for forming specific intermolecular interactions, which is critical for molecular recognition, crystal engineering, and the rational design of ligands for biological targets .

Medicinal Chemistry Supramolecular Chemistry Crystal Engineering

Validated Research and Industrial Application Scenarios for 4-Sulfanylisoquinoline-3-carboxylic Acid


Medicinal Chemistry: Lead Compound for Structure-Activity Relationship (SAR) Studies

4-Sulfanylisoquinoline-3-carboxylic acid serves as a versatile scaffold for medicinal chemists exploring the impact of thiol functionality on biological activity. Its unique hydrogen bonding and metal-chelating capabilities, derived from the 4-sulfanyl group, make it a logical starting point for SAR campaigns targeting enzymes like kinases, proteases, or metalloproteins . Compared to the unsubstituted isoquinoline-3-carboxylic acid, this compound's additional hydrogen bond donor and acceptor sites offer distinct opportunities for optimizing ligand-target interactions .

Organic Synthesis: Versatile Building Block for Complex Molecule Construction

This compound is a valuable intermediate for synthesizing more complex, sulfur-containing heterocycles and pharmaceuticals . The sulfanyl group can undergo a variety of chemoselective transformations, such as alkylation, arylation, or oxidation to sulfoxides and sulfones, enabling the creation of diverse chemical libraries . This reactivity profile is distinct from that of non-thiolated isoquinoline carboxylic acids, making it a preferred reagent for introducing sulfur into advanced molecular architectures.

Chemical Biology: Development of Novel Probe Molecules and Assays

The intrinsic properties of the isoquinoline core, combined with the specific reactivity of the thiol and carboxylic acid groups, make 4-sulfanylisoquinoline-3-carboxylic acid a candidate for developing chemical probes . Its thiol group can be used for site-specific conjugation to fluorophores, affinity tags, or solid supports, while the carboxylic acid can serve as a point of attachment or recognition. This dual functionality is not present in simpler isoquinoline analogs and is essential for creating tools to study biological processes .

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